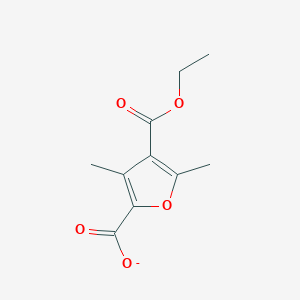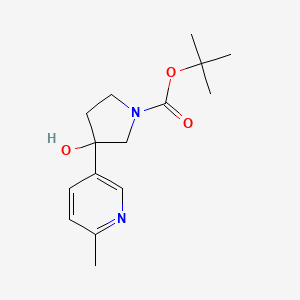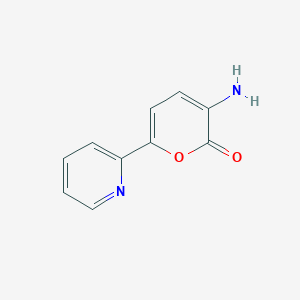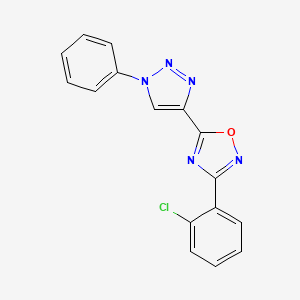
4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate is an organic compound belonging to the class of furan derivatives. This compound is characterized by the presence of an ethoxycarbonyl group and two methyl groups attached to the furan ring. Furan derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate typically involves the esterification of 3,5-dimethylfuran-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3,5-dimethylfuran-2-carboxylic acid.
Reduction: Formation of 4-(Hydroxycarbonyl)-3,5-dimethylfuran-2-carboxylate.
Substitution: Formation of various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The ethoxycarbonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxycarbonyl(cyano)-1,3-dimethyl-β-carbolines: These compounds share the ethoxycarbonyl group but differ in their core structure.
4-(Ethoxycarbonyl)-8-fluoro-3a,4,5,9b-tetrahydroquinoline: Similar in having the ethoxycarbonyl group but with a different heterocyclic core.
Uniqueness
4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate is unique due to its furan ring structure, which imparts distinct chemical and physical properties. The presence of the ethoxycarbonyl group enhances its reactivity and potential for various applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
920286-76-6 |
|---|---|
Formule moléculaire |
C10H11O5- |
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
4-ethoxycarbonyl-3,5-dimethylfuran-2-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-4-14-10(13)7-5(2)8(9(11)12)15-6(7)3/h4H2,1-3H3,(H,11,12)/p-1 |
Clé InChI |
BYDUZSAEZGGJGL-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=C(OC(=C1C)C(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL](/img/structure/B12631646.png)

![1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12631660.png)




![[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate](/img/structure/B12631687.png)
![4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B12631690.png)
![Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B12631705.png)
![methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12631715.png)


